molecular formula C22H19FN4O B11399908 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11399908
M. Wt: 374.4 g/mol
InChI Key: BUZDCBLTNKMOJO-DHZHZOJOSA-N
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Description

2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a phenylpiperazine moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Fluorophenyl Ethenyl Intermediate: This involves the reaction of a fluorophenyl compound with an appropriate ethenylating agent under controlled conditions.

    Synthesis of the Phenylpiperazine Intermediate: This step involves the reaction of phenylpiperazine with suitable reagents to introduce the desired functional groups.

    Cyclization to Form the Oxazole Ring: The final step involves the cyclization of the intermediates to form the oxazole ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and phenylpiperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethan-1-amine
  • 1-(4-Fluorophenyl)-2-phenyl-ethanone
  • 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone

Uniqueness

2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups and its potential pharmacological properties. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and therapeutic potential.

Properties

Molecular Formula

C22H19FN4O

Molecular Weight

374.4 g/mol

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H19FN4O/c23-18-9-6-17(7-10-18)8-11-21-25-20(16-24)22(28-21)27-14-12-26(13-15-27)19-4-2-1-3-5-19/h1-11H,12-15H2/b11-8+

InChI Key

BUZDCBLTNKMOJO-DHZHZOJOSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)F)C#N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)F)C#N

Origin of Product

United States

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